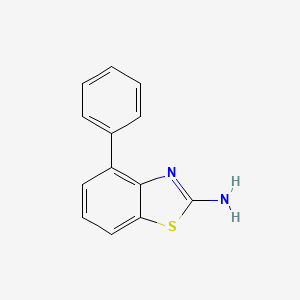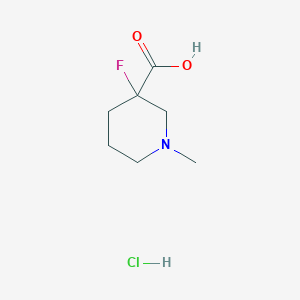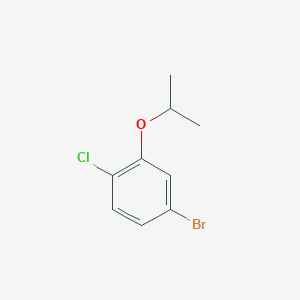
4-Bromo-1-chloro-2-(propan-2-yloxy)benzene
Descripción general
Descripción
“4-Bromo-1-chloro-2-(propan-2-yloxy)benzene”, also known as bromochloroproxybenzene, is a compound that has been studied extensively due to its unique physical and chemical properties. It has a molecular formula of C9H10BrClO and a molecular weight of 249.53 g/mol .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-chloro-2-(propan-2-yloxy)benzene” consists of a benzene ring substituted with a bromo group at the 4th position, a chloro group at the 1st position, and a propan-2-yloxy group at the 2nd position . The InChI code for this compound is InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1-chloro-2-(propan-2-yloxy)benzene” include a molecular weight of 249.53 g/mol . Other computed properties include XLogP3-AA of 4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 247.96036 g/mol, Monoisotopic Mass of 247.96036 g/mol, Topological Polar Surface Area of 9.2 Ų, Heavy Atom Count of 12, and Formal Charge of 0 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A method has been developed for synthesizing derivatives of (prop-2-ynyloxy)benzene, including 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene. These compounds have been evaluated for antibacterial and antiurease activities. Specifically, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene showed significant activity against urease enzyme, indicating its potential in biological applications (Batool et al., 2014).
Synthesis of N-Piperidine Benzamides CCR5 Antagonists
The synthesis of N-Piperidine benzamides CCR5 antagonists involves the use of 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene as an intermediate. This process contributes to the development of novel non-peptide CCR5 antagonists, which are significant in the field of therapeutic research (Cheng De-ju, 2015).
Characterization of Non-Peptide Small Molecular Antagonist Benzamide Derivatives
Research involving the synthesis of 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene and its subsequent reactions contributes to the development of non-peptide CCR5 antagonist benzamide derivatives. These derivatives have potential therapeutic applications, particularly in the context of CCR5-mediated diseases (H. Bi, 2015).
Ring Halogenations of Polyalkylbenzenes
In a study exploring ring halogenations of polyalkylbenzenes, 1-bromo-2,5-pyrrolidinedione and 1-chloro-2,5-pyrrolidinedione were used for the halogenation of polyalkylbenzenes, including derivatives of 4-bromo-1-chloro-2-(propan-2-yloxy)benzene. Such studies are crucial for understanding the chemical properties and reactivities of halogenated aromatic compounds (Bovonsombat & Mcnelis, 1993).
Catalytic Hydrogenation Studies
Research on the catalytic hydrogenation of 4-t-butylmethylenecyclohexane, involving chloroplatinic acid and stannous chloride in propan-2-ol, provides insights into the selective catalyst systems for producing cis- or trans-4-t-butylmethylcyclohexanes. This research contributes to a deeper understanding of the hydrogenation process of complex organic molecules, including derivatives of 4-bromo-1-chloro-2-(propan-2-yloxy)benzene (Mitchell, 1970).
Propiedades
IUPAC Name |
4-bromo-1-chloro-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGQFOSYETWZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2-isopropoxybenzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

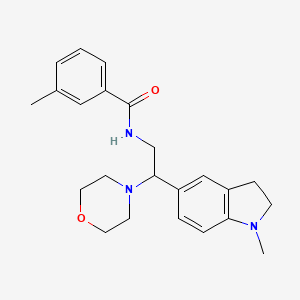
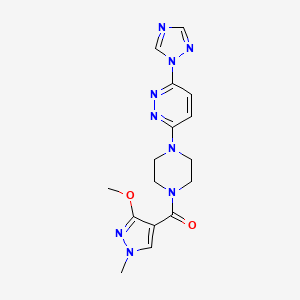
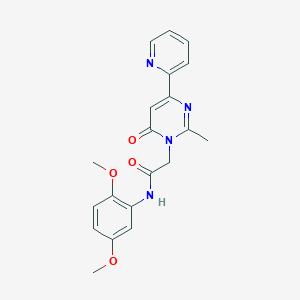
![methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2428803.png)
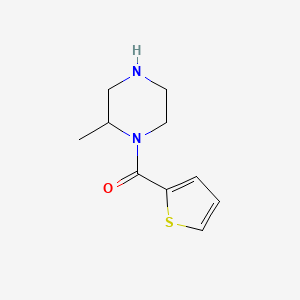
![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2428805.png)
![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)
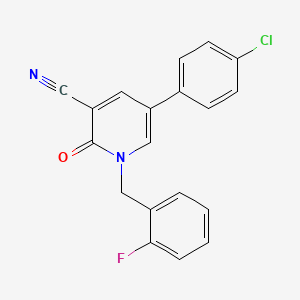
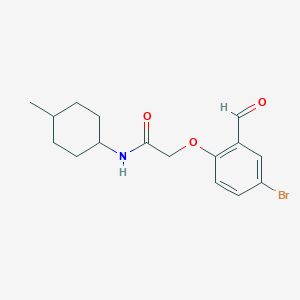
![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one](/img/structure/B2428810.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)
![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)
